molecular formula C11H18O4 B14227588 Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate CAS No. 828246-81-7

Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate

Cat. No.: B14227588
CAS No.: 828246-81-7
M. Wt: 214.26 g/mol
InChI Key: AEPFGYKZHSRMMO-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an ethyl ester group and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with tert-butyl alcohol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylate derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dicarboxylate derivatives.

    Reduction: Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, and the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar furan ring structure but with different substituents.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a furan ring and tert-butoxy group but differs in the overall structure.

Uniqueness

Ethyl 5-tert-butoxy-4,5-dihydrofuran-2-carboxylate is unique due to the presence of both an ethyl ester group and a tert-butoxy group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

828246-81-7

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxy]-2,3-dihydrofuran-5-carboxylate

InChI

InChI=1S/C11H18O4/c1-5-13-10(12)8-6-7-9(14-8)15-11(2,3)4/h6,9H,5,7H2,1-4H3

InChI Key

AEPFGYKZHSRMMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCC(O1)OC(C)(C)C

Origin of Product

United States

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